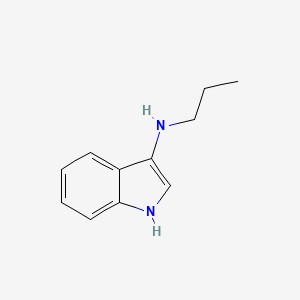

3-(Propylamino)indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propyl-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-7-12-11-8-13-10-6-4-3-5-9(10)11/h3-6,8,12-13H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVSSJIUGVLPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of N-Substituted 3-Aminoindoles

Executive Summary & Chemical Space Analysis

The 3-aminoindole scaffold represents a "privileged structure" in medicinal chemistry, serving as a bio-isostere for the purine nucleus and a core template for tryptophan-derived alkaloids. However, its utility is historically under-exploited compared to C3-alkyl indoles due to a critical stability bottleneck: oxidative dimerization .[1]

Free 3-aminoindoles are electron-rich enamines prone to auto-oxidation, forming colored dimers (rosindoles) upon exposure to air. Therefore, successful drug design relies on N-substitution (to modulate electron density and lipophilicity) and C3-derivatization (acylation, sulfonylation, or heterocyclization) to stabilize the enamine character.

This guide dissects the SAR of stable N-substituted 3-aminoindole derivatives, focusing on their distinct efficacy as tubulin polymerization inhibitors (TPIs) and kinase modulators .

The Pharmacophore: SAR Map

The biological activity of N-substituted 3-aminoindoles is governed by four distinct vectors. The diagram below visualizes the consensus SAR derived from oncology and antimicrobial datasets.

Figure 1: Consensus SAR map for N-substituted 3-aminoindoles highlighting critical substitution vectors.

Synthetic Methodology: Self-Validating Protocol

To bypass the instability of the free amine, we utilize a Multicomponent Reaction (MCR) or a Copper-Catalyzed Three-Component Coupling (TCC) . The following protocol describes the synthesis of N-substituted 3-aminoindoles via a Cu-catalyzed cascade, ensuring the amine is generated and protected/reacted in situ.

Protocol: Cu-Catalyzed Synthesis of N-Sulfonyl-3-Aminoindoles

Objective: Synthesis of stable 3-sulfonamidoindoles from 2-alkynylarylamines.

Reagents

-

Substrate: N-Mesyl-2-(phenylethynyl)aniline (1.0 equiv)

-

Reactant: Sulfonyl azide (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Temperature: 80°C

Step-by-Step Workflow

-

Activation (t=0): Charge a flame-dried Schlenk tube with CuI (10 mol%) and the N-mesyl substrate under Argon. Add dry DCE.

-

Checkpoint: Solution must remain clear/yellow. Green/blue indicates wet solvent (Cu oxidation).

-

-

Azide Addition (t=10 min): Add sulfonyl azide dropwise via syringe pump over 20 minutes to prevent exotherm.

-

Cyclization (t=1-3 hrs): Heat to 80°C. The reaction proceeds via a ketenimine intermediate.

-

TLC Validation: Monitor disappearance of the alkyne spot (high R_f). Product usually appears as a fluorescent spot at lower R_f.

-

-

Workup: Cool to RT. Filter through a celite pad to remove Copper. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc).

Figure 2: Mechanistic flow of the Copper-catalyzed cascade synthesis.

Therapeutic Case Study: Tubulin Polymerization Inhibition[2][3]

The most successful application of N-substituted 3-aminoindoles is in oncology, specifically targeting the colchicine-binding site of tubulin.

Mechanism of Action

These compounds destabilize microtubules, preventing mitotic spindle formation and causing cell cycle arrest at the G2/M phase. The Arylthioindole (ATI) class is the benchmark here.

Comparative Potency Data

The table below summarizes the SAR of 2-phenyl-3-aminoindole derivatives (specifically arylthio-analogs) against MCF-7 breast cancer cells.

| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | Tubulin IC50 (µM) | MCF-7 IC50 (nM) | SAR Insight |

| Ref (Colchicine) | - | - | - | 2.2 | 13 | Benchmark |

| ATI-1 | H | Phenyl | H | 3.3 | 52 | Unsubstituted core is moderately active. |

| ATI-2 | Methyl | Phenyl | H | >20 | >1000 | N-Methylation kills activity (Steric clash in pocket). |

| ATI-3 | H | Phenyl | Cl | 1.8 | 28 | C5-Halogen improves hydrophobic fit. |

| ATI-4 | H | Phenyl | OMe | 2.5 | 150 | C5-Methoxy increases cytotoxicity but lowers tubulin affinity. |

| ATI-5 | H | 3,4,5-OMe-Ph | H | 1.5 | 18 | C2-Trimethoxy mimics Colchicine A-ring. |

Key Technical Insight: The loss of activity upon N-methylation (ATI-2) indicates that the indole NH acts as a critical Hydrogen Bond Donor to the Thr179 residue in the tubulin β-subunit. Therefore, for tubulin targeting, the N1 position should generally remain unsubstituted (N-H) or possess a group that can be metabolically cleaved.

Biophysical Validation & Stability

To ensure the "hit" is a true binder and not a pan-assay interference compound (PAINS) due to the reactive amino group:

-

Chemical Stability Assay: Incubate the N-substituted 3-aminoindole in PBS (pH 7.4) for 24 hours. Analyze via HPLC-MS.

-

Pass: >95% parent compound remaining.

-

Fail: Presence of dimer (M+M-2H) or oxindole (M+16).

-

-

Reversibility Check: Perform jump-dilution experiments. If IC50 shifts significantly, the inhibition is likely reversible (preferred). If IC50 is time-dependent, the 3-amino group may be forming a covalent adduct (Michael acceptor behavior if oxidized to imine).

References

-

Silvestri, R., et al. (2006). Arylthioindoles as Potent Tubulin Polymerization Inhibitors.[2][3][4] Journal of Medicinal Chemistry.

-

La Regina, G., et al. (2011). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[5] Journal of Medicinal Chemistry.

-

Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

-

BenchChem Technical Division. (2025). Stability of 3-Aminoindole Hydrochloride: A Technical Guide.

-

Zhang, Y., et al. (2022).[4] Multicomponent Synthesis of 3-Aminoindoles via Copper Catalysis.[6][7] Organic Letters.

Sources

- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological targets and receptor binding affinity of 3-(Propylamino)indole

An In-Depth Technical Guide to the Identification of Biological Targets and Receptor Binding Affinity of 3-(Propylamino)indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1][2] this compound represents a novel chemical entity with an uncharacterized pharmacological profile. This technical guide presents a comprehensive, multi-pronged strategy for the elucidation of its biological targets and the precise quantification of its receptor binding affinity. We eschew a rigid, templated approach in favor of a logical, causality-driven narrative tailored to the scientific investigation of a novel small molecule. This document outlines an integrated workflow combining in silico predictive modeling with robust experimental validation techniques, including affinity chromatography-mass spectrometry, radioligand binding assays, and surface plasmon resonance. Detailed, field-proven protocols are provided for each core methodology, designed to ensure self-validation and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, serving as a blueprint for moving a novel indole derivative from an unknown entity to a characterized ligand with defined molecular targets.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The Enduring Significance of Indole Derivatives

The indole ring system is a bicyclic aromatic heterocycle that is a constituent of the essential amino acid tryptophan. This fundamental building block is found in a vast array of natural products and synthetic molecules with profound pharmacological importance.[2] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Consequently, the indole scaffold is considered a "privileged structure" in drug discovery, capable of binding to a diverse range of protein targets.[1] Marketed drugs containing the indole moiety span a wide spectrum of therapeutic areas, including anti-inflammatory agents (Indomethacin), anti-cancer drugs (Vincristine, Panobinostat), anti-migraine medications (Sumatriptan), and antipsychotics (Roxindole).[2][3]

Introducing this compound: A Candidate for Target Exploration

This compound is a simple derivative featuring a propylamino side chain at the 3-position of the indole ring. This substitution pattern is common among neurologically active tryptamines, such as the neurotransmitter serotonin (5-hydroxytryptamine) and the psychedelic N,N-dimethyltryptamine (DMT). The structural similarity to these well-characterized ligands suggests a high probability of interaction with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs). However, the broad bioactivity of the indole class necessitates an unbiased and systematic approach to target identification, as interactions with enzymes or cytoskeletal proteins cannot be ruled out.

Hypothesis-Driven Target Exploration: Potential Biological Classes

Based on structural analogy to known bioactive molecules, we can formulate initial hypotheses regarding the potential target classes for this compound. This hypothesis-driven framework guides the initial stages of the investigation.

-

2.1 G-Protein Coupled Receptors (GPCRs): The structural resemblance to tryptamines makes GPCRs, especially serotonin (5-HT) receptors, a primary hypothetical target class.[4] Various subtypes of 5-HT receptors mediate a wide range of physiological and psychological processes. Furthermore, some indole alkaloids are known to act as biased agonists at opioid receptors, offering another avenue for exploration.[5]

-

2.2 Enzyme Systems: Numerous indole derivatives have been identified as potent enzyme inhibitors. For instance, Midostaurin is a multi-kinase inhibitor, and other derivatives have shown activity against cyclooxygenase (COX) enzymes.[1][6] Therefore, kinases and other enzyme families represent a plausible set of targets.

-

2.3 Cytoskeletal Components: The vinca alkaloids, which include an indole substructure, exert their anti-cancer effects by disrupting tubulin polymerization.[7] More recent studies have identified simpler indole derivatives that also interfere with microtubule dynamics, making tubulin a potential target.[7]

A Multi-Pronged Strategy for Target Identification

A robust target identification strategy must integrate computational prediction with direct experimental evidence to confidently identify true biological interactors. Our proposed workflow prioritizes unbiased, proteome-wide screening to minimize discovery bias.

Overview of the Integrated Target Identification Workflow

The workflow begins with broad, unbiased screening methods to generate a list of potential protein interactors. These candidates are then subjected to rigorous validation and quantitative characterization. This approach ensures that resources are focused on the most promising and biologically relevant targets.

Sources

- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 5. preprints.org [preprints.org]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

Thermodynamic Stability and Tautomerism of 3-Aminoindole Derivatives: A Technical Guide

Topic: Thermodynamic Stability and Tautomerism of 3-Aminoindole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminoindole derivatives represent a "privileged but perilous" scaffold in medicinal chemistry. While they serve as critical precursors for

The Tautomeric Equilibrium: A Thermodynamic Tug-of-War

The reactivity of 3-aminoindole is governed by the equilibrium between the amino (enamine) and imino (imine) forms. Unlike 2-aminoindole, which often exists predominantly as the imino-tautomer due to amidine resonance stabilization, 3-aminoindole favors the amino-tautomer in the ground state to preserve the aromaticity of the pyrrole ring.

Structural Determinants[1]

-

Amino Form (1H-indol-3-amine): Retains the

aromatic system of the indole core. It is the thermodynamic product in inert environments. -

Imino Form (3-iminoindoline): Disrupts the pyrrole aromaticity, resulting in a higher energy state (

). However, this form possesses a reactive exocyclic

Solvent and Substituent Effects

The equilibrium constant

-

Polar Solvents: Stabilize the more polar imino form (dipole moment

D) relative to the amino form ( -

Electron-Withdrawing Groups (EWGs): Substituents at C2 (e.g., -CN, -COOR) destabilize the positive charge density on N1, pushing the equilibrium toward the amino form to maximize conjugation.

Visualization: Tautomeric Mechanism

The following diagram illustrates the proton transfer pathway and the resonance conflict driving the equilibrium.

Caption: The 3-aminoindole tautomerism involves a high-energy 1,3-proton shift. The amino form is thermodynamically favored due to aromatic stabilization.

Mechanisms of Instability: Oxidative Dimerization

The primary challenge in handling free 3-aminoindoles is their rapid oxidative decomposition upon exposure to air. This is not a simple degradation but a structured radical coupling process.[1]

The Radical Pathway

-

Initiation: Single Electron Transfer (SET) from the electron-rich indole (

-system) to molecular oxygen generates a radical cation. -

Propagation: Loss of a proton yields a neutral indolyl radical, delocalized at C2 and C3.

-

Coupling: Two radicals recombine, typically forming a C2-C2' bond (leading to 2,2'-biindoles) or C2-N bonds.

-

Final Oxidation: The dimers often oxidize further to form deeply colored species like isatin (red/orange) or indigo-like oligomers (blue).

Visualization: Oxidative Decomposition Workflow

Caption: Oxidative pathway of 3-aminoindole. The radical cation intermediate drives dimerization, leading to insoluble colored pigments.

Synthetic Strategies & Stabilization Protocols

Given the instability, synthesis must either stabilize the amine in situ or use specific "masking" strategies.[2]

Comparative Synthetic Methods

| Method | Mechanism | Stability of Intermediate | Suitability for Scale-up |

| Nitro Reduction | Hydrogenation of 3-nitroindole | Low (Rapid dimerization) | Poor (Requires immediate trapping) |

| Curtius Rearrangement | Indole-3-acyl azide | Medium (Isocyanate is stable) | Good (One-pot trapping) |

| Spiro-Isoxazole Route | Indole + Nitrostyrene | High (Spiro intermediate is stable) | Excellent (Isolable free amine) |

| Cu-Catalyzed MCR | 2-aminobenzaldehyde + amine + alkyne | High (Generated in situ) | Good (Diverse derivatives) |

Protocol: Synthesis of Unprotected 3-Aminoindoles via Spiro-Isoxazoles

Reference: This protocol is adapted from recent methodologies (e.g., MDPI, 2023) allowing the isolation of free 3-aminoindoles.

Step 1: Spiro-isoxazole Formation

-

Reagents: Indole (1.0 eq), (E)-2-nitrovinylbenzene (1.0 eq), Phosphorous acid (

, excess). -

Conditions: Stir at RT for 2 hours. The mixture turns dark red.

-

Workup: Pour into water. Filter the precipitate. This is the stable spiro-isoxazole intermediate.

Step 2: Reductive Aromatization

-

Reagents: Spiro-isoxazole (1.0 eq), Hydrazine hydrate (

, excess). -

Conditions: Microwave heating at 200°C for 15 min (or reflux in ethanol with Raney Ni for milder conditions).

-

Purification: Flash chromatography on silica gel (EtOAc/Hexane 1:4).

-

Note: Perform chromatography rapidly (<15 min) to avoid oxidative degradation on the silica surface.

-

Stabilization Techniques

To store or handle 3-aminoindoles, apply the following "Three-Tier" stabilization strategy:

-

Protonation (Tier 1): Convert the free base immediately to the Hydrochloride Salt (3-aminoindole

HCl) . The protonated ammonium group is electron-withdrawing, preventing SET oxidation.-

Method: Dissolve in anhydrous ether, bubble dry HCl gas. Filter the white precipitate under Argon.

-

-

Acylation (Tier 2): N-acetyl or N-Boc derivatives are stable solids.

-

Method: Treat crude reaction mixture with

or

-

-

Cryogenic Storage (Tier 3): Store free bases at -20°C under Argon. Even salts should be kept desiccated and cold.

Experimental Characterization

Distinguishing the tautomers requires careful spectroscopic analysis.

-

1H NMR (DMSO-d6):

-

Amino Form: Sharp singlet at

ppm ( -

Imino Form: Absence of

signal.[1] Appearance of C3-H signal (if mono-substituted) upfield (

-

-

IR Spectroscopy:

-

Amino:

( -

Imino: Strong band at

(

-

References

-

BenchChem. (2025). 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Retrieved from

-

National Institutes of Health (NIH). (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PubMed Central. Retrieved from

-

MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Retrieved from

-

Copernicus Publications. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from

-

Royal Society of Chemistry. (2015). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications.[1] Retrieved from

Sources

Methodological & Application

Synthesis of 3-(Propylamino)indole: A Detailed Protocol for Drug Discovery and Development

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring, particularly at the C3 position, has yielded compounds with a wide array of biological activities. 3-(Alkylamino)indole derivatives are of significant interest to researchers in drug discovery for their potential as therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of 3-(propylamino)indole from readily available indole precursors. The described two-step synthesis is robust, scalable, and proceeds through well-established chemical transformations, making it accessible to a broad range of chemistry laboratories. The protocol is designed to ensure scientific integrity by explaining the rationale behind procedural choices and providing methods for the validation of the final compound.

Strategic Approach to Synthesis

The synthesis of this compound is most reliably achieved through a two-step sequence:

-

Formylation of Indole: The introduction of a formyl group at the C3 position of the indole ring to produce indole-3-carbaldehyde. This is accomplished via the Vilsmeier-Haack reaction, a classic and highly efficient method for the formylation of electron-rich aromatic compounds.[1][2]

-

Reductive Amination: The reaction of indole-3-carbaldehyde with propylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine, this compound. For this critical step, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mildness and remarkable selectivity for imines over aldehydes, which allows for a convenient one-pot procedure.[3][4]

This strategic pathway is advantageous because it utilizes the inherent nucleophilicity of the indole C3 position and employs reliable, high-yielding reactions with readily available reagents.

Visualizing the Synthesis Workflow

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Potential of 3-(Propylamino)indole Derivatives

As a Senior Application Scientist, this document provides a detailed guide to the in vitro screening of 3-(propylamino)indole derivatives. The structure is designed to logically progress from a broad-based initial assessment of bioactivity to specific target-based characterization, reflecting an efficient and robust drug discovery workflow. The causality behind each experimental choice is explained to provide a deeper understanding of the screening cascade.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The introduction of a propylamino sidechain at the 3-position can significantly modulate the pharmacological properties of the indole ring, leading to derivatives with potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] For instance, certain derivatives have shown potent inhibitory activity against key cellular targets like protein kinases, cyclooxygenase (COX) enzymes, and G-protein coupled receptors (GPCRs).[3][4][5]

Effective screening of a library of novel this compound derivatives requires a systematic, multi-tiered approach to first identify biologically active compounds and then elucidate their mechanism of action. This guide outlines a validated workflow for this process.

The In Vitro Screening Cascade: A Hierarchical Approach

A successful screening campaign is not a single experiment but a funneling process. It begins with broad, high-throughput assays to identify "hits" and progressively moves towards more complex, target-specific assays to characterize promising leads. This hierarchical approach maximizes efficiency and resource allocation by eliminating inactive or overly toxic compounds early in the process.

Caption: Hierarchical workflow for screening this compound derivatives.

Part 1: Primary Screening - Assessing General Bioactivity and Cytotoxicity

The initial goal is to cast a wide net to identify compounds that exert any biological effect on whole cells, while simultaneously flagging those that are indiscriminately cytotoxic. Cytotoxicity assays are crucial as a primary screen because they help eliminate compounds that kill cells through non-specific mechanisms, which are generally poor drug candidates.[6]

The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[7] Its underlying principle is that viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[8]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is designed for a 96-well plate format, which is suitable for medium-throughput screening.

Materials:

-

Selected cancer or normal cell line (e.g., A549, HeLa, HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT Reagent (5 mg/mL in PBS, sterile filtered)[9]

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

This compound derivatives library (dissolved in DMSO)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[10]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[8] During this time, purple formazan crystals will become visible in viable cells.

-

Solubilization: Add 100 µL of Solubilization Solution to each well.[10] Pipette up and down gently to dissolve the formazan crystals completely.

-

Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to subtract background noise if desired.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the compound concentration (on a log scale) to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined.

Table 1: Interpreting Primary Cytotoxicity Data

| IC₅₀ Value (µM) | Interpretation | Next Step |

|---|---|---|

| < 1 | Highly Potent/Cytotoxic | Prioritize for target-based assays; assess selectivity. |

| 1 - 20 | Moderately Potent | Candidate for target-based assays. |

| 20 - 100 | Weakly Active | Lower priority; may require structural optimization. |

| > 100 | Inactive | Deprioritize or discard. |

Part 2: Target-Based Screening - Elucidating the Mechanism of Action

Compounds that demonstrate significant and dose-dependent effects in the primary screen ("hits") are advanced to target-based assays. The choice of assay depends on the rational design of the compound library or known activities of the indole scaffold. Kinases and GPCRs are common targets for indole derivatives.[1][4]

Kinase Inhibition Screening: TR-FRET Binding Assay

Many indole derivatives are designed as ATP-competitive kinase inhibitors. The LanthaScreen™ Eu Kinase Binding Assay is a powerful, high-throughput method to quantify the binding of an inhibitor to a kinase's ATP pocket.[11] It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle of the Assay: A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescently labeled ATP-competitive tracer (Alexa Fluor™ 647) binds to the kinase's ATP site. When both are bound, the Eu donor and Alexa Fluor™ acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[12]

Caption: Principle of competitive displacement in the LanthaScreen™ assay.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This is a generalized protocol; specific concentrations of kinase, tracer, and antibody must be optimized for each target.[11][13]

Materials:

-

Tagged kinase of interest (e.g., GST-tagged, His-tagged)

-

LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

-

Appropriate Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer A (5X)

-

Test compounds and positive control inhibitor (e.g., Staurosporine)

-

Low-volume 384-well plates (black or white)

-

TR-FRET enabled microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents at intermediate concentrations (e.g., 2X, 4X) in 1X Kinase Buffer.

-

Compound Plating: Add 4 µL of 4X test compound dilutions to the wells of the 384-well plate.[12]

-

Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.[12]

-

Tracer Addition (Initiate Reaction): Add 4 µL of the 4X tracer solution to each well to start the binding reaction.[12] The final volume will be 16 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The percent inhibition is determined relative to high (no inhibitor) and low (saturating control inhibitor) controls. IC₅₀ values are calculated from the dose-response curves.

Receptor Binding Screening: Radioligand Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[14][15] They are highly sensitive and specific. The most common format is a competitive binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Protocol 3: Competitive Radioligand Binding Assay (Filtration Format)

This protocol describes a classic filtration-based assay to separate bound from free radioligand.[16]

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [³H]-Dopamine).

-

Test compounds and a known non-labeled reference ligand.

-

Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates with GF/C filters.

-

Vacuum filtration manifold.

-

Scintillation cocktail and a liquid scintillation counter (or MicroBeta counter).

Procedure:

-

Reaction Setup: In a 96-well plate, set up the binding reactions in a final volume of 250 µL per well.[16] Each well should contain:

-

150 µL of receptor membrane preparation (e.g., 50-100 µg protein).

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically at or below its K_d value).

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + saturating concentration of reference ligand).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Filtration: Stop the reaction by rapid vacuum filtration through the GF/C filter plate. This traps the membranes with bound radioligand on the filter.

-

Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

-

Drying and Counting: Dry the filter plate (e.g., 30 minutes at 50°C).[16] Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus log concentration of the test compound. The IC₅₀ is determined from the curve, and the inhibitor constant (K_i) is calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

References

- Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. National Institutes of Health (NIH).

- Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. National Institutes of Health (NIH).

-

In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview . YouTube. Available at: [Link]

-

Indole Test Protocol . American Society for Microbiology. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. Available at: [Link]

-

MTT Assay Protocol . Springer Nature Experiments. Available at: [Link]

-

The Rise of In Vitro Testing in Drug Development . Creative Bioarray. Available at: [Link]

-

Cell-based Assays for Assessing Toxicity: A Basic Guide . PubMed. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery . National Institutes of Health (NIH). Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. Available at: [Link]

-

In vitro Screening Systems . ResearchGate. Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs . PMC. Available at: [Link]

-

The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology . PubMed. Available at: [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects . National Institutes of Health (NIH). Available at: [Link]

-

Radioligand binding methods: practical guide and tips . PubMed. Available at: [Link]

-

MTT Proliferation Assay Protocol . ResearchGate. Available at: [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies . MDPI. Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models . MDPI. Available at: [Link]

-

Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects . PubMed. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . Biophysics Reports. Available at: [Link]

-

Receptor Binding Assays . MilliporeSigma. Available at: [Link]

-

Receptor-Ligand Binding Assay . Mtoz Biolabs. Available at: [Link]

-

Selective inhibition of carboxylesterases by isatins, indole-2,3-diones . PubMed - NIH. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. Available at: [Link]

-

5-Methoxytryptamine . Wikipedia. Available at: [Link]

-

Cell Based Functional Assay including Cytotoxicity Assays . NJ Bio, Inc.. Available at: [Link]

-

Radioligand Binding Assay . Gifford Bioscience. Available at: [Link]

-

Toxicology resources . In Vitro Technologies. Available at: [Link]

-

A powerful tool for drug discovery . European Pharmaceutical Review. Available at: [Link]

-

Synthesis and pharmacologic properties of pyridoyl derivatives of 3-methylaminoindole 2-methyltryptamine and isotryptamine . PubMed. Available at: [Link]

-

Calculations and Instrumentation used for Radioligand Binding Assays . National Institutes of Health (NIH). Available at: [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery . National Institutes of Health (NIH). Available at: [Link]

-

Receptor Binding Assay . Creative Bioarray. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. atcc.org [atcc.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biophysics-reports.org [biophysics-reports.org]

- 16. giffordbioscience.com [giffordbioscience.com]

Troubleshooting & Optimization

Preventing oxidation and degradation of 3-(Propylamino)indole during storage

Executive Summary & Core Directive

3-(Propylamino)indole is a structural analog of tryptamine. Its stability is compromised by two primary vectors: oxidative dimerization of the electron-rich indole ring and carbamate formation at the secondary amine.

This guide replaces generic storage advice with a chemically grounded preservation protocol. The "Freezer-and-Forget" method is insufficient. To maintain >98% purity, you must actively manage the thermodynamic environment of the compound.

The Science of Degradation (The "Why")

To prevent degradation, one must understand the enemy. The indole moiety is an electron-rich heterocycle.[1][2] The pyrrole ring (the 5-membered ring containing nitrogen) drives the instability.

The Oxidation Cascade

The C2-C3 double bond in the indole ring is the primary site of electrophilic attack.

-

Radical Formation: Light (hν) or trace transition metals catalyze the formation of an indole radical cation.

-

Peroxidation: This radical reacts with atmospheric triplet oxygen (

) to form a hydroperoxide intermediate at C3. -

Decomposition: The hydroperoxide rearranges to form oxindole (colorless to yellow) or dimerizes to form indoxyl red (pink/red) and eventually brown melanin-like oligomers.

Mechanism Visualization

The following diagram illustrates the degradation pathway you are fighting against.

Figure 1: The oxidative cascade of the indole core.[2][3] Note that color change (Pink/Brown) indicates late-stage dimerization.

Storage Protocol (The "How")

This protocol is a self-validating system. If followed, the compound remains stable; if deviations occur, the compound acts as a visual indicator (turning pink) to warn you.

The Golden Rules of Storage

| Parameter | Requirement | Scientific Rationale |

| Physical State | HCl or Fumarate Salt | Freebase amines absorb atmospheric CO₂ to form carbamates. Salts lock the lone pair, preventing this. |

| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering T significantly reduces reaction rates of oxidation. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket." Nitrogen ( |

| Container | Amber Glass | Blocks UV radiation (200-400nm) which catalyzes the initial radical formation. |

Standard Operating Procedure (SOP)

Workflow Visualization:

Figure 2: The "Salt-Dry-Purge" workflow ensures maximum longevity by eliminating moisture, oxygen, and reactive lone pairs.

Troubleshooting & FAQs

Q1: My compound has turned from off-white to a light pink. Is it ruined?

Diagnosis: The pink color indicates the formation of quinoidal impurities (dimers).

-

Severity: Low to Moderate. Indole dyes have high extinction coefficients; even 0.5% impurity can cause visible coloration.

-

Action:

-

Check purity via HPLC/LC-MS. If purity is >95%, it may still be usable for non-critical assays.

-

If purity is compromised, perform a recrystallization (typically EtOH/Et₂O) or a rapid silica plug filtration (wash with DCM, elute with MeOH/DCM).

-

Q2: Why is the compound sticky/oily instead of a powder?

Diagnosis: Hygroscopicity.

-

Cause: this compound salts are hygroscopic. If the vial was opened while cold, atmospheric moisture condensed on the solid.

-

Action:

-

Always allow the vial to warm to room temperature before breaking the seal.

-

Place the open vial in a desiccator under high vacuum (0.1 mbar) for 12 hours to remove water.

-

Q3: Can I store it in DMSO at -20°C?

Diagnosis: Risky.

-

Reasoning: DMSO is hygroscopic and has a high freezing point (~19°C). Repeated freeze-thaw cycles in DMSO introduce water and oxygen. Furthermore, DMSO can act as a mild oxidant under certain conditions.

-

Recommendation: Store as a dry powder. Prepare fresh DMSO stocks immediately before use. If you must store in solution, use anhydrous Ethanol or Acetonitrile with 0.1% TFA, stored at -80°C.

Q4: Argon vs. Nitrogen – Does it really matter?

Diagnosis: Yes, for long-term storage.

-

Data:

-

Argon Density: ~1.784 g/L (Heavier than air). It settles inside the vial, displacing oxygen.

-

Nitrogen Density: ~1.25 g/L (Similar to air). It mixes rapidly with air if the seal is imperfect.

-

-

Verdict: Use Argon for the "overlay" method in vials.

References

-

BenchChem. (2025).[1][4] Technical Support Center: Prevention of Indole Compound Oxidation During Storage. Retrieved from

-

National Institutes of Health (NIH). (2019). Green oxidation of indoles using halide catalysis. PMC6802058. Retrieved from

-

Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

-

Gotvaldová, K., et al. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. International Journal of Molecular Sciences. Retrieved from

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

Sources

Technical Support Center: Solubilizing 3-(Propylamino)indole for In Vitro Applications

Introduction: The Hydrophobic Challenge

Welcome to the technical support hub for indole derivatives. You are likely here because your compound, 3-(Propylamino)indole , is precipitating (crashing out) when added to cell culture media, or you are concerned about the toxicity of the solvents required to dissolve it.

The Science Behind the Issue: Indoles are inherently lipophilic (hydrophobic) due to their aromatic bicyclic structure. While the propylamino group introduces a basic nitrogen, the overall molecule remains non-polar enough to resist solvation in aqueous buffers (like PBS or DMEM) at neutral pH. When you dilute a high-concentration organic stock (e.g., in DMSO) into an aqueous medium, the sudden change in polarity forces the hydrophobic molecules to aggregate, forming visible crystals or invisible micro-precipitates that skew your IC50 data and physically damage cells.

This guide provides three tiered protocols to solve this, ranging from standard solvent optimization to advanced molecular encapsulation.

Module 1: The Standard DMSO Protocol (Optimized)

Dimethyl sulfoxide (DMSO) is the universal solvent for indoles, but it is cytotoxic at high concentrations. The goal is to maximize compound solubility while keeping the final DMSO concentration on cells below the toxicity threshold (typically <0.1% to 0.5%).[1][2]

Protocol A: Preparation of High-Concentration Stock

Objective: Create a stable stock solution that allows for high dilution factors.

-

Solvent Selection: Use sterile-filtered, cell-culture grade DMSO (≥99.9%). Avoid Ethanol if possible, as it evaporates during incubation, altering compound concentration.

-

Calculation: Prepare a stock concentration 1000x higher than your highest desired testing concentration.

-

Example: If your highest test dose is 100 µM, prepare a 100 mM stock.

-

-

Dissolution: Add DMSO to the powder. Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

-

Storage: Aliquot into amber glass vials (indoles are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Step-Down" Serial Dilution

The Mistake: Directly pipetting 1 µL of 100 mM stock into 10 mL of media often causes immediate precipitation at the injection site. The Fix: Use an intermediate dilution step.

Step-by-Step Workflow:

-

Prepare Intermediate Stock: Dilute your 100 mM DMSO stock 1:10 into pure DMSO first (not water) to create a 10 mM working stock.

-

Pre-warm Media: Ensure your culture media is at 37°C. Cold media accelerates precipitation.

-

Rapid Dispersion: While vortexing the media (gentle swirl), add the DMSO working stock.

-

Visual Check: Hold the tube against a light source. Turbidity or "cloudiness" indicates precipitation. If clear, proceed to treat cells.[3]

Module 2: Troubleshooting "Crash Out" (Precipitation)

If Protocol B fails and you still see crystals, your compound's solubility limit in water is lower than your target concentration. Use this decision matrix to choose the next step.

Visualization: Solubility Decision Tree

Caption: Decision logic for selecting the appropriate solubilization strategy based on concentration and solvent toxicity limits.

Module 3: Advanced Solubilization (Cyclodextrins)

When DMSO is toxic to your specific cell line (e.g., primary neurons, stem cells) or the compound is too hydrophobic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard alternative [1][2]. It forms a "host-guest" complex, encapsulating the hydrophobic indole inside a cone-shaped sugar molecule, rendering it water-soluble.

Protocol C: HP-β-CD Complexation[5]

Reagents:

-

(2-Hydroxypropyl)-β-cyclodextrin (Cell culture tested, Sigma/Merck).

-

Sterile water or PBS.

Method:

-

Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).

-

Solubilize Compound:

-

Weigh your this compound powder.

-

Add the 20% HP-β-CD solution directly to the powder.

-

Critical Step: Sonicate for 10–20 minutes at 37°C. The solution should turn clear.

-

Note: If it does not clear, add a small amount of acid (0.1 M HCl) dropwise to protonate the amine, then neutralize with NaOH after dissolution, though the cyclodextrin usually suffices.

-

-

Dilution: Dilute this complex directly into your cell culture media. The final concentration of HP-β-CD on cells should ideally be <0.5-1% to avoid cholesterol depletion from cell membranes [2].

Comparison of Solubilization Methods:

| Feature | DMSO Solubilization | Cyclodextrin (HP-β-CD) |

| Complexity | Low (Simple mixing) | Medium (Requires sonication/mixing) |

| Toxicity | High (>0.5% kills cells) | Low (Safe up to ~1-2%) |

| Stability | Prone to precipitation upon dilution | Highly stable in aqueous media |

| Bioavailability | High (Rapid membrane penetration) | Controlled (Release from complex required) |

Module 4: Frequently Asked Questions (FAQs)

Q1: My media contains 10% FBS. Will this affect the solubility of this compound? A: Yes, but often beneficially. Serum albumin (BSA) is a natural carrier protein that binds lipophilic drugs. This binding prevents precipitation but also reduces the free concentration of the drug available to act on receptors.

-

Recommendation: If you switch to serum-free media, expect solubility to drop drastically. You may need to increase the HP-β-CD concentration.

Q2: The compound dissolves in DMSO but turns cloudy immediately upon adding to the media. Why? A: This is the "Oswald Ripening" or "Crash Out" effect. The local concentration of the drug at the pipette tip exceeds its water solubility limit before it can disperse.

-

Fix: Do not add the drug directly to the plate. Prepare a 2X concentration of the drug in complete media in a separate tube, vortex it well to ensure no precipitate forms, and then add this media to your cells.

Q3: Can I use acid to dissolve it? A: Since your compound is an amine (propylamino), it is basic. You can convert it to a hydrochloride salt by dissolving it in 0.1 M HCl. However, adding this directly to media will change the pH (indicated by the phenol red turning yellow).

-

Fix: If you use acid, you must buffer it strongly (e.g., with HEPES) to ensure the final media pH remains 7.4.

Q4: What is the maximum safe DMSO concentration? A: For robust cell lines (HeLa, HEK293), 0.5% is usually the upper limit. For sensitive lines (primary neurons, stem cells), keep it below 0.1% [3][4]. Always run a "Vehicle Control" (media + DMSO only) to normalize your data.

References

-

Sigma-Aldrich. (n.d.).[4] (2-Hydroxypropyl)-β-cyclodextrin Product Information & Solubility Guide. Retrieved from

-

Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Retrieved from

-

ATCC. (2023). DMSO Usage in Cell Culture and Cryopreservation Guidelines. Retrieved from

-

ResearchGate. (2016). Consensus on DMSO concentration limits in cell culture assays. Retrieved from

-

Cayman Chemical. (n.d.). Indole-3-propionic Acid Solubility Data (Analogous Structure). Retrieved from

For further assistance, please contact the Application Science team with your specific cell line and media formulation details.

Sources

Technical Support Center: Stability & Formulation Guide

Ticket ID: #IND-3PA-STAB-001 Subject: Optimizing Shelf-Life and Stability of 3-(Propylamino)indole Solutions Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

This compound is an electron-rich heterocycle prone to oxidative degradation and photolysis.[1] Instability typically manifests as a pink-to-brown discoloration (formation of quinoidal oligomers) or precipitation.[1]

Immediate Action Plan:

-

Preferred Solvent: Anhydrous DMSO (for Free Base) or 0.1M HCl (for Salt forms).[1]

-

Critical Additive: 0.1% Ascorbic Acid or Sodium Metabisulfite (aqueous only).

-

Storage: -20°C, Amber Glass, Argon Headspace.

Module 1: The Degradation Matrix (Diagnosis)

To solve instability, we must understand the enemy. Indoles are "electron-rich," meaning they easily donate electrons to reactive oxygen species (ROS).[1] The 3-position is substituted with the propylamino chain, directing oxidative attack primarily to the C2 position or the indole nitrogen , leading to ring-opening or dimerization.

Visual Diagnostics

| Observation | Chemical Cause | Severity |

| Clear / Faint Yellow | Intact Molecule.[1] | Optimal |

| Pink / Red Tint | Early-stage oxidation (Indolenine radical formation).[1] | Caution (Use immediately) |

| Brown / Black Precipitate | Advanced polymerization (Melanin-like oligomers).[1] | Critical Failure (Discard) |

| White Precipitate | Moisture ingress (Free base crashing out) or Salt disproportionation.[1] | Salvageable (Check pH/Solvent) |

The Mechanism of Failure

The following diagram illustrates why your clear solution turns pink. Light and Oxygen drive the formation of radical intermediates that polymerize into colored compounds.

Figure 1: The oxidative cascade of 3-substituted indoles.[1] The formation of dimers (Product 2) is responsible for the characteristic pink discoloration.

Module 2: Formulation Strategy (Prevention)

The choice of solvent dictates the shelf-life. You must distinguish between the Free Base (hydrophobic, alkaline) and the Salt (hydrophilic, acidic) forms.

Solvent Compatibility Matrix

| Solvent System | Suitability | Shelf-Life (at -20°C) | Technical Notes |

| Anhydrous DMSO | High | 6–12 Months | Best for Free Base.[1] DMSO is hygroscopic; moisture ingress will cause precipitation.[1] Use septum-sealed vials. |

| Ethanol (Abs.) | Medium | 1–3 Months | Good solubility but high oxygen solubility accelerates degradation.[1] Evaporation risk alters concentration.[1] |

| Water (Neutral) | Poor | < 24 Hours | Free Base is insoluble.[1] Salt form is soluble but prone to hydrolysis/oxidation at neutral pH.[1] |

| 0.1M HCl (Aq) | High | 3–6 Months | Converts Free Base to Hydrochloride salt in situ.[1] Low pH stabilizes the amine and inhibits oxidation.[1] |

The "Self-Validating" Protocol

Why this works: This protocol uses Argon sparging to remove dissolved oxygen (the fuel) and Amber glass to block UV light (the spark).

Reagents:

-

This compound (Solid)[1]

-

Solvent (Anhydrous DMSO or Degassed 0.1M HCl)[1]

-

Argon gas line with a glass pasteur pipette.[1]

Step-by-Step Procedure:

-

Degas the Solvent: Place the required volume of solvent in a vial. Bubble Argon through it for 5–10 minutes before adding the solid.

-

Dissolution: Add the weighed solid to the solvent. Vortex briefly.

-

Validation Check: Solution must be crystal clear. If cloudy, sonicate for 30 seconds (max) in a water bath.

-

-

Aliquot: Do not store one large stock bottle. Split the solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes or glass vials.

-

Headspace Purge: Before closing each vial, gently blow Argon over the top of the liquid to displace air.

-

Cryostorage: Flash freeze (optional but recommended) and store at -20°C or -80°C.

Module 3: Decision Logic (Workflow)

Use this logic flow to determine the correct preparation method for your specific experimental needs.

Figure 2: Logic flow for solvent selection based on the chemical form of the starting material.[1]

Module 4: Troubleshooting & FAQs

Q: My DMSO stock solution froze at -20°C. Is this a problem? A: No, this is expected (DMSO freezes at 19°C).

-

Risk: Repeated freeze-thaw cycles introduce moisture (condensation) and micro-bubbles of oxygen.[1]

-

Fix: Aliquot into single-use volumes so you never have to re-freeze a tube. Thaw completely at room temperature before opening the cap to prevent condensation.

Q: Can I use PBS (Phosphate Buffered Saline) to make the stock solution? A: Avoid for long-term storage. At pH 7.4 (PBS), the amine is partially unprotonated, increasing susceptibility to oxidation. Furthermore, the Free Base will likely precipitate in PBS. Always make the stock in DMSO or acidic water, then dilute into PBS immediately before the experiment.

Q: The solution turned slightly pink. Can I still use it? A: For qualitative assays (e.g., "Does it kill the cells?"), a faint pink tint is often acceptable as the impurity concentration is <1%. For quantitative assays (e.g., "IC50 determination" or "Receptor binding"), discard it . The oxidation products (dimers) may have different biological activities or fluorescence properties that interfere with readouts.

Q: Why do you recommend glass over plastic? A: Indoles are lipophilic (hydrophobic).[1] They can adsorb onto the surface of polypropylene (plastic) tubes, effectively lowering the concentration of your solution over time. For concentrations <10 µM, always use silanized glass vials .

References

-

Indole Oxidation Mechanisms

-

Solvent Effects on Amine Stability

-

Mechanism:[2][4][3] Protic solvents (Ethanol/Water) can facilitate proton transfer required for certain degradation pathways, whereas aprotic solvents (DMSO) generally stabilize the free base form if anhydrous.

-

Source: BenchChem Technical Support.[1][5] "Prevention of Indole Compound Oxidation During Storage."

-

Verification:[1]

-

-

General Handling of Air-Sensitive Reagents

-

3-(Propylamino)

Sources

- 1. Indole-3-propanol | C11H13NO | CID 77115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 3. What Causes Pink Mold & How to Get Rid of It [thespruce.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Resolving spectral interference in NMR analysis of propylamino indoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Spectral Interference & Structural Assignment

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for researchers characterizing propylamino indole derivatives (e.g., tryptamine analogs, drug metabolites). These scaffolds present unique NMR challenges: the indole core is prone to solvent-dependent peak shifting, while the propylamino chain often suffers from severe multiplet overlap and pH-sensitivity.

This guide is not a textbook; it is a decision-support system designed to resolve your specific spectral anomalies.

Module 1: The Aromatic Region (6.5 – 12.0 ppm)

Issue: "My Indole NH Signal is Broad, Weak, or Missing."

Diagnosis: The indole N-H proton (H-1) is labile. In solvents like CDCl₃, it undergoes rapid chemical exchange with trace water or the solvent itself, leading to extreme line broadening or total signal disappearance. This prevents accurate integration and disrupts spin-spin coupling to H-2.

Troubleshooting Protocol:

Q: How do I stabilize the NH signal for integration?

A: You must switch the solvent system to reduce the exchange rate (

-

Primary Fix: Dissolve the sample in DMSO-d₆ . DMSO is a strong hydrogen bond acceptor; it "locks" the NH proton, slowing exchange and typically sharpening the signal into a distinct singlet or doublet (if coupling to H-2 is resolved) around 10.0–12.0 ppm.

-

Secondary Fix: If DMSO is unsuitable, use Acetone-d₆ or CD₃CN at lowered temperatures (273 K).

-

Validation Step: Perform the D₂O Shake Test .

-

Acquire a standard ¹H spectrum.[1]

-

Add 1-2 drops of D₂O to the NMR tube.

-

Shake and re-acquire.

-

Result: The NH peak will disappear (exchange with D), confirming its identity.

-

Q: The aromatic protons (H-4, H-5, H-6, H-7) are overlapping.[2] How do I assign them? A: The splitting patterns in indoles are characteristic but often compressed.

-

H-4 (Doublet): Typically the most downfield aromatic proton (after H-2) due to the deshielding cone of the pyrrole ring.

-

H-5 & H-6 (Triplets/Multiplets): Often overlap.

-

H-7 (Doublet): Upfield relative to H-4.

Workflow for Resolution: Use a ¹H-¹H COSY experiment.

-

Trace the spin system: H-4 (d)

H-5 (t) -

Note: H-2 does usually not show strong COSY correlations to the benzene ring protons (4, 5, 6, 7) due to the 4-bond distance, but it may show a weak NOE correlation to H-7 or the alkyl chain in 1D NOE/NOESY experiments.

Module 2: The Aliphatic Region (0.8 – 4.0 ppm)

Issue: "The Propyl Chain Multiplets are a Mess."

Diagnosis:

The propylamino chain consists of three distinct methylene groups:

-

Problem: The

-methylene often appears as a "quintet" that overlaps with water suppression artifacts or other aliphatic impurities. -

Problem: The

-methylene is pH-sensitive.

Q: How do I distinguish the propyl chain from impurities? A: Use Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence) . This is the "gold standard" for aliphatic resolution. It separates signals by Carbon-13 chemical shift (which has 20x better dispersion than Proton).

-

CH₂ signals (inverted/blue): The propyl chain carbons will appear as negative peaks.

-

CH/CH₃ signals (positive/red): Impurities or solvent peaks will often have opposite phases.

-

Logic: If you see a messy multiplet in ¹H, look at the HSQC. If it correlates to a single ¹³C peak, it is one species. If it correlates to multiple ¹³C peaks, you have overlap.

Q: My chemical shifts don't match the literature. Why?

A: Check your salt form.

Propylamino indoles are amines. The chemical shift of the

-

Free Base:

-CH₂ -

HCl/TFA Salt:

-CH₂

Data Table: Chemical Shift Drifts

| Proton Position | Free Base (CDCl₃) | HCl Salt (DMSO-d₆) | Shift Cause |

| Indole NH | Broad/Missing | 10.5 - 11.5 ppm (s) | H-Bonding / Exchange |

| ~2.7 ppm | ~3.0 - 3.2 ppm | Inductive Deshielding (+) | |

| ~1.6 ppm | ~1.9 ppm | Inductive Effect (Weak) | |

| Amine NH | N/A | 8.0 - 9.0 ppm (br) | Protonation |

Module 3: Dynamic Processes (Rotamers)

Issue: "I see 'Shadow Peaks' or Doubling of Signals."

Diagnosis: If your propylamino indole has an amide or carbamate protecting group on the nitrogen, or if there is significant steric bulk, you may observe Rotamers . These are conformational isomers with restricted rotation, visible on the NMR timescale.[3][4]

Q: Is my sample impure or is it a rotamer? A: Perform a Variable Temperature (VT) Experiment .

-

Acquire at 25°C: Observe the double peaks.

-

Heat to 50°C - 80°C: (Ensure solvent boiling point is not exceeded; DMSO-d₆ is safe up to ~100°C).

-

Result:

-

Coalescence: If the peaks broaden and merge into a single sharp peak, it is a rotamer . The heat provides energy to overcome the rotational barrier.

-

No Change: If the peaks remain distinct and sharp, it is likely a structural impurity or a diastereomer.

-

Module 4: Advanced Resolution Tools

Issue: "Standard 2D is not enough. I need perfect resolution."

Recommendation: Pure Shift NMR (PSYCHE / Zangger-Sterk) Standard ¹H NMR signals are split by J-coupling (multiplets). Pure Shift techniques collapse these multiplets into singlets (decoupling protons from each other).

-

Benefit: Converts the messy propyl

-methylene multiplet into a single sharp line. -

Trade-off: Lower sensitivity (requires higher concentration).

Visual Troubleshooting Workflows

Figure 1: Spectral Overlap Decision Matrix

Caption: Decision matrix for selecting the correct pulse sequence or solvent based on the spectral region of the interference.

Figure 2: Rotamer vs. Impurity Workflow

Caption: Logic flow for distinguishing dynamic rotamers from static impurities using Variable Temperature (VT) NMR.

References

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (General NMR interpretation and solvent effects).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed mechanics of HSQC, COSY, and Pure Shift).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for identifying solvent overlap in propyl chains).

-

Foroozandeh, M., et al. (2014). Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition. (Primary reference for Pure Shift PSYCHE methods).

-

Hollerton, J. (2013). Rotamers - assigned by a simple NMR experiment. Mestrelab Research / Sussex Drug Discovery. (Practical guide to rotamer identification).

Sources

Validation & Comparative

IR spectroscopy characteristic peaks for N-propyl and indole N-H bonds

Executive Summary: The Analytical Challenge

In drug discovery, particularly within the synthesis of tryptamine derivatives and indole-based alkaloids, distinguishing between a free indole nucleus and its N-alkylated derivatives is a critical checkpoint.

The analytical conflict often lies in confirming the successful attachment of an N-propyl group (or similar alkyl chain) to the Indole N-H site. While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, in-situ method for monitoring this transformation.

This guide objectively compares the spectral signatures of the Heteroaromatic Indole N-H bond versus the Aliphatic N-Propyl group , providing specific wavenumber ranges, mechanistic explanations, and a self-validating experimental workflow.

Part 1: Spectral Anatomy & Comparative Data

The distinction between these two moieties relies on three primary spectral regions: the High-Frequency Region (X-H Stretching), the C-H Stretching Region, and the Fingerprint Region.

Table 1: Characteristic Peak Comparison

| Spectral Feature | Indole N-H (Heteroaromatic) | N-Propyl Group (Aliphatic Alkyl) | Diagnostic Value |

| Primary Stretch | 3450–3200 cm⁻¹ | N/A (Absence of signal) | Critical |

| Nature of Band | Sharp (free) or Broad (H-bonded) | N/A | Loss of this peak confirms N-substitution. |

| C-H Stretch | 3100–3020 cm⁻¹ | 2970–2850 cm⁻¹ | High |

| Hybridization | Appearance of peaks <3000 cm⁻¹ confirms propyl addition. | ||

| C-N Stretch | 1350–1250 cm⁻¹ | 1200–1020 cm⁻¹ | Moderate |

| Context | Ring C-N bond (stronger) | Exocyclic C-N bond (weaker) | Often obscured in the fingerprint region.[1] |

| Bending Modes | ~740 cm⁻¹ (Out-of-plane) | ~1460 cm⁻¹ (CH₂ Scissoring) | Low (Confirmatory) |

Detailed Mechanistic Analysis

1. The Indole N-H Bond (

Nitrogen)

The indole nitrogen is part of an aromatic system. Its lone pair contributes to the

-

Free N-H (~3490 cm⁻¹): Observed only in dilute non-polar solvents (e.g.,

). -

H-Bonded N-H (3400–3200 cm⁻¹): In solid state (KBr pellet) or concentrated solution, indoles form strong intermolecular hydrogen bonds (N-H

2. The N-Propyl Group (

Carbon Chain)

The N-propyl group introduces a saturated alkyl chain (

-

Aliphatic C-H Stretches (<3000 cm⁻¹): The most reliable marker.

- : ~2962 cm⁻¹

- : ~2930 cm⁻¹

- : ~2872 cm⁻¹

-

Absence of N-H: If the reaction is complete (N-propylation), the region >3200 cm⁻¹ should be clear of broad bands (unless O-H or moisture is present).

Part 2: Decision Logic & Visualization

The following diagram illustrates the logical flow for assigning spectral features when analyzing an Indole-to-N-Propylindole transformation.

Figure 1: Decision tree for distinguishing Free Indole from N-Propyl Indole based on spectral data.

Part 3: Experimental Validation Protocol

Objective: Monitor the N-alkylation of indole with 1-bromopropane using FTIR.

Sample Preparation Strategy

-

Why it matters: The Indole N-H peak shape is phase-dependent.

-

Method A (Solid State - KBr/ATR): Preferred for final product confirmation. The N-H peak of the starting material will be broad (~3300 cm⁻¹).

-

Method B (Solution -

): Preferred for reaction monitoring. Breaks H-bonds, making the N-H peak sharper (~3480 cm⁻¹) and easier to quantify against the baseline.

Step-by-Step Monitoring Workflow

-

Baseline Scan (t=0):

-

Reaction Phase:

-

React Indole + 1-Bromopropane + Base (e.g., NaH or KOH).

-

Sample hourly.

-

-

Endpoint Determination:

-

Target: Disappearance of the 3400 cm⁻¹ band.

-

Target: Appearance and growth of the triplet cluster at 2960, 2930, 2870 cm⁻¹ (Propyl C-H).

-

Validation: Check 1460 cm⁻¹ (methylene scissoring) to confirm the propyl chain length integrity.

-

Visualization of Reaction Monitoring

Figure 2: Process flow for monitoring N-alkylation progress via FTIR.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Indole IR Spectrum. SDBS No. 789. [Link][3]

-

NIST Chemistry WebBook. Indole and Propyl derivatives Infrared Spectra. SRD 69.[4] [Link]

-

Royal Society of Chemistry (RSC). N-alkylation of indoles: Synthetic methods and spectral characterization. [Link]

-

LibreTexts Chemistry. Spectroscopy of Amines and Heterocycles: IR Characteristic Frequencies. [Link]

Sources

Comparative analysis of 3-(Propylamino)indole against other 3-substituted indoles

This guide provides a comparative technical analysis of 3-(Propylamino)indole (a direct

Executive Summary: The Stability Cliff

In the landscape of indole chemistry, This compound represents a "high-energy" scaffold compared to its widely used counterparts like Tryptamine or Gramine. The critical differentiator is the C3–N bond . While standard 3-substituted indoles possess a carbon linker (alkyl spacer) that insulates the amino group from the aromatic ring, this compound features a nitrogen atom directly attached to the electron-rich C3 position.

This structural difference creates a stability cliff :

-

3-Alkylindoles (Tryptamines/Gramines): Stable, shelf-stable solids; primary scaffolds for 5-HT agonists.

-

3-Aminoindoles (this compound): Prone to rapid oxidative dimerization and tautomerization to 3-iminoindolines .

This guide contrasts the handling, synthesis, and reactivity of the 3-amino species against the stable 3-alkyl alternatives.

Chemical Profile & Structural Divergence[1]

The following table summarizes the fundamental physicochemical differences between the target molecule and its stable analogs.

Table 1: Physicochemical Comparison of 3-Substituted Indole Classes

| Feature | This compound | 3-((Propylamino)methyl)indole | 3-(2-(Propylamino)ethyl)indole |

| Class | 3-Aminoindole | Gramine Derivative | Tryptamine Derivative |

| Linker | None (Direct N–C3) | Methylene (-CH₂-) | Ethylene (-CH₂CH₂-) |

| Stability | Low (Air/Light Sensitive) | High | High |

| Dominant Tautomer | Equilibrium (Amino | Indole (Aromatic) | Indole (Aromatic) |

| pKa (Conj. Acid) | ~3–4 (N-protonation disrupts aromaticity) | ~9.5 (Typical amine) | ~10.2 (Typical amine) |

| Primary Reactivity | Electrophilic (at C2 via imine) | Nucleophilic (at N) | Nucleophilic (at N) |

| Key Application | Novel Heterocycle Synthesis, Dyes | Synthetic Intermediate | 5-HT Receptor Agonist |

Mechanistic Analysis: The Tautomerization Challenge

The defining characteristic of this compound is its tendency to tautomerize. Unlike tryptamines, where the amine is isolated, the nitrogen lone pair on C3 participates directly in the indole

Pathway Visualization: Stability & Reactivity

The diagram below illustrates the tautomeric instability of 3-aminoindoles compared to the stable alkyl-indoles.

Figure 1: Mechanistic pathway showing the tautomeric equilibrium of 3-aminoindoles leading to degradation, contrasted with the stability of tryptamine analogs.

Experimental Protocols

A. Synthesis of this compound (Modern Catalytic Approach)

Note: Traditional Fischer indole synthesis fails for 3-aminoindoles. The following protocol uses Copper-catalyzed coupling, a method validated for accessing this difficult scaffold.

Objective: Synthesize this compound from 3-bromoindole. Pre-requisites: Inert atmosphere (Argon/Nitrogen) is mandatory .

-

Reagents:

-

Substrate: 3-Bromoindole (1.0 equiv)

-

Amine:

-Propylamine (1.2 equiv) -

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMSO (Dry, degassed)

-

-

Procedure:

-

Step 1: Charge a Schlenk tube with CuI, L-Proline, and K₂CO₃. Evacuate and backfill with Argon (3x).

-

Step 2: Add 3-Bromoindole and DMSO via syringe. Stir for 5 min.

-

Step 3: Add

-Propylamine. Seal the tube. -

Step 4: Heat to 80°C for 12–18 hours. Monitor by TLC (Note: Product may streak due to instability).

-

Step 5 (Critical Workup): Cool to RT. Dilute with EtOAc. Wash rapidly with cold brine.

-

Step 6: Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<40°C).

-

Storage: Store immediately under Argon at -20°C. Do not leave in solution exposed to air.

-

B. Comparative Stability Assay

Objective: Quantify the degradation rate of this compound vs. N-Propyltryptamine.

-

Preparation: Dissolve 10 mg of each compound in 0.6 mL DMSO-

. -

Condition: Leave NMR tubes exposed to ambient air and light at 25°C.

-

Measurement: Acquire ¹H-NMR spectra at t=0, t=1h, t=6h, t=24h.

-

Analysis:

-

Tryptamine: Monitor the C2-H singlet (~7.1 ppm). Expect >98% retention after 24h.

-

3-Aminoindole: Monitor the disappearance of the C2-H signal and appearance of broad multiplets (dimers) or imine shifts (~8.0+ ppm). Expect >50% degradation within 6–12h.

-

Applications & Pharmacological Divergence[1]

While Tryptamines are famous for CNS activity, 3-Aminoindoles are emerging as kinase inhibitors and synthetic building blocks.

Table 2: Functional Applications

| Application Area | This compound (Direct N) | N-Propyltryptamine (Ethyl Linker) |

| Pharmacology | Kinase Inhibition (e.g., Src, CDK). The rigid N-attachment mimics ATP adenine. | GPCR Agonism (5-HT1A/2A). The flexible ethyl chain allows receptor pocket fitting. |

| Synthetic Utility | Precursor for Indolo[2,3-b]quinoxalines (Dyes/OLEDs). | Precursor for |

| Metabolism | Rapid oxidative deamination. | MAO-mediated deamination (slower). |

Workflow: Selecting the Right Scaffold

Use the decision tree below to determine which 3-substituted indole suits your research goal.

Figure 2: Decision matrix for selecting between 3-amino and 3-alkyl indole scaffolds based on end-application.

References

-

Synthesis of 3-Aminoindoles

- Title: Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction.

- Source: N

-

URL:[Link]

-

Instability & Reactivity

- Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz

- Source: MDPI (Molecules).

-

URL:[Link]

-

Comparative Bioactivity (Tryptamines)

-

General 3-Substituted Indole Review

Sources

Unambiguous Structural Confirmation of 3-(Propylamino)indole: A Comparative Guide to Analytical Techniques